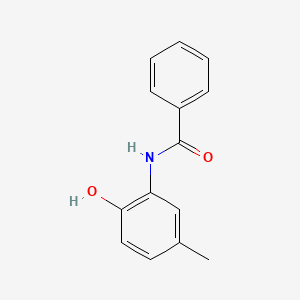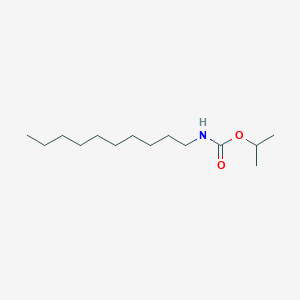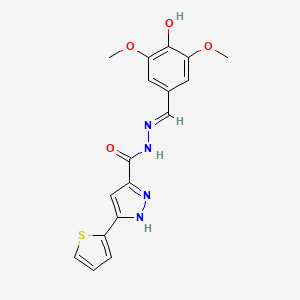
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromo-4H-benzo(1,3)dioxin-8-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the benzo-dioxin moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with similar structural features but lacking the bromine and benzo-dioxin moieties.
3-(2-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-phenylprop-2-en-1-one: Similar structure but with different substitution patterns.
Uniqueness
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is unique due to the presence of the bromine atom and the benzo-dioxin moiety, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H13BrO4 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO4/c18-13-7-11(17-12(8-13)9-21-10-22-17)5-6-16(20)14-3-1-2-4-15(14)19/h1-8,19H,9-10H2/b6-5+ |
InChIキー |
UACZZKPQYCPEBV-AATRIKPKSA-N |
異性体SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=CC=CC=C3O)OCO1 |
正規SMILES |
C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=CC=CC=C3O)OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)


![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)

![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)


